molecular formula C5H5N3O2S2 B14482815 2-Amino-5-nitrothiophene-3-carbothioamide CAS No. 64578-85-4

2-Amino-5-nitrothiophene-3-carbothioamide

Cat. No.: B14482815
CAS No.: 64578-85-4
M. Wt: 203.2 g/mol
InChI Key: MNXVYWGJKZJJOT-UHFFFAOYSA-N
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Description

2-Amino-5-nitrothiophene-3-carbothioamide is a heterocyclic compound that contains a thiophene ring substituted with amino, nitro, and carbothioamide groups. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrothiophene-3-carbothioamide can be achieved through several methods. One common approach involves the nitration of 2-acylamino thiophene compounds in an acetic anhydride-Cu2+/NO3- compound salt system . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale nitration and condensation reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrothiophene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-5-nitrothiophene-3-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-nitrothiophene-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-nitrothiophene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64578-85-4

Molecular Formula

C5H5N3O2S2

Molecular Weight

203.2 g/mol

IUPAC Name

2-amino-5-nitrothiophene-3-carbothioamide

InChI

InChI=1S/C5H5N3O2S2/c6-4(11)2-1-3(8(9)10)12-5(2)7/h1H,7H2,(H2,6,11)

InChI Key

MNXVYWGJKZJJOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=S)N)N)[N+](=O)[O-]

Origin of Product

United States

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